N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and a thiazole ring, making it a complex and potentially bioactive molecule .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce their biological effects . For instance, some thiazole derivatives have shown inhibitory activity against neuraminidase , an enzyme that plays a crucial role in the life cycle of influenza viruses .
Biochemical Pathways
Thiazole derivatives have been reported to interact with various targets and affect multiple biochemical pathways . For instance, some thiazole derivatives have shown inhibitory activity against neuraminidase, affecting the life cycle of influenza viruses .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the substituents on the thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 4-chlorobenzyl chloride can react with the thiazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar in structure but lacks the benzyl and chlorobenzyl groups.
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: Contains an amino group instead of the benzyl and chlorobenzyl groups.
Uniqueness
N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of both benzyl and chlorobenzyl groups, which may enhance its biological activity and specificity
Properties
IUPAC Name |
N-benzyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBVSNBJHJNVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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